Cas no 72469-41-1 (Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl-)
72469-41-1 structure
Product Name:Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl-
CAS No:72469-41-1
MF:C48H96N2O4
MW:765.286855697632
CID:570484
PubChem ID:604093
Update Time:2025-04-19
Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl-
- 2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide
- 15333_FLUKA
- 2-(2-[2-(Dioctadecylamino)-2-oxoethoxy]ethoxy)-N,N-dipropylacetamide
- AC1LCOYK
- ETH 322
- ETH 332
- I14-47604
- Lead ionophore I
- N,N-Dioctadecyl-N',N'-dipropyl-3,6-dioxaoctanediamide
- DTXSID40345386
- AKOS015912789
- 2-(2-(2-(dioctadecylamino)-2-oxoethoxy)ethoxy)-N,N-dipropylacetamide
- Acetamide, 2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl-
- SCHEMBL4895272
- UKLVPVPGVSSSIB-UHFFFAOYSA-N
- 2-(2-[2-(Dioctadecylamino)-2-oxoethoxy]ethoxy)-N,N-dipropylacetamide #
- FT-0764047
- 72469-41-1
-
- Inchi: 1S/C48H96N2O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-50(48(52)46-54-44-43-53-45-47(51)49(39-7-3)40-8-4)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-46H2,1-4H3
- InChI Key: UKLVPVPGVSSSIB-UHFFFAOYSA-N
- SMILES: O=C(COCCOCC(N(CCC)CCC)=O)N(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 764.73700955g/mol
- Monoisotopic Mass: 764.73700955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 54
- Rotatable Bond Count: 45
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 18.4
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- Flash Point: -4 °C
Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl- Security Information
- Hazardous Material transportation number:UN 1206 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-67-65-50/53-38
- Safety Instruction: 9-16-23-24/25-33-62-61
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Risk Phrases:11
- Storage Condition:2-8°C
Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl- Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
72469-41-1 (Acetamide,2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropyl-) Related Products
- 160563-01-9(Acetamide,2,2'-[1,4,7,13,16-pentaoxa-10,19-diazacycloheneicosane-10,19-diylbis[(2-oxo-2,1-ethanediyl)oxy]]bis[N-octadecyl-)
- 74267-27-9(N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide)
- 126572-74-5(ETH 5234)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent